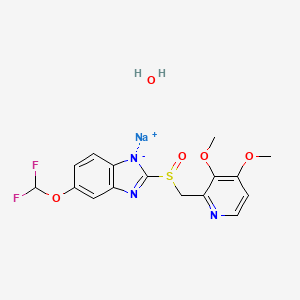

Pantoprazole sodium hydrate

Übersicht

Beschreibung

Pantoprazol-Natrium-Hydrat ist ein Protonenpumpenhemmer, der hauptsächlich zur Behandlung von Magengeschwüren, gastroösophagealer Refluxkrankheit (GERD) und anderen Erkrankungen eingesetzt wird, die mit einer übermäßigen Produktion von Magensäure verbunden sind . Es wirkt, indem es das (H+/K+)-ATPase-Enzym in der Magenschleimhaut hemmt und so die Produktion von Magensäure reduziert .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Pantoprazol-Natrium-Hydrat umfasst mehrere wichtige Schritte. Zunächst wird 5-(Difluormethoxy)-2-Mercaptobenzimidazol mit 2-Chlormethyl-3,4-Dimethoxypyridiniumchlorid kondensiert, um ein Sulfoxid-Zwischenprodukt zu bilden . Dieses Zwischenprodukt wird dann mit m-Chlorperoxybenzoesäure (MCPBA) in Dichlormethan oxidiert, um Pantoprazol zu ergeben .

Industrielle Produktionsmethoden: Es wurde ein umweltfreundliches und skalierbares Verfahren zur Synthese von Pantoprazol-Natrium-Sesquihydrat entwickelt, bei dem Wasser als Lösungsmittel für die Kupplungs- und Oxidationsschritte verwendet wird . Diese Methode minimiert die Verwendung von organischen Lösungsmitteln und ist somit sowohl wirtschaftlich als auch umweltfreundlich .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pantoprazol-Natrium-Hydrat durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen:

Oxidation: m-Chlorperoxybenzoesäure (MCPBA) in Dichlormethan wird häufig verwendet.

Reduktion: Spezielle Reduktionsmittel werden bei der Synthese von Pantoprazol in der Regel nicht verwendet.

Substitution: Die anfängliche Kondensationsreaktion beinhaltet 2-Chlormethyl-3,4-Dimethoxypyridiniumchlorid.

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist Pantoprazol-Natrium-Hydrat, wobei potenzielle Verunreinigungen Sulfonderivate umfassen .

Wissenschaftliche Forschungsanwendungen

Pantoprazol-Natrium-Hydrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Wird hauptsächlich zur Behandlung von GERD, Magengeschwüren und Zollinger-Ellison-Syndrom eingesetzt.

5. Wirkmechanismus

Pantoprazol-Natrium-Hydrat entfaltet seine Wirkung durch kovalente Bindung an die Sulfhydrylgruppen von Cysteinen des (H+/K+)-ATPase-Enzyms an der sekretorischen Oberfläche von Magensäurezellen . Diese Bindung hemmt sowohl die basale als auch die stimulierte Magensäuresekretion, was zu einer Reduktion der Magensäureproduktion führt . Die Wirkung ist irreversibel, und es ist eine neue Enzymsynthese erforderlich, um die Säuresekretion wieder aufzunehmen .

Wirkmechanismus

Pantoprazole Sodium Hydrate exerts its effects by covalently binding to the sulfhydryl groups of cysteines on the (H+/K+)-ATPase enzyme at the secretory surface of gastric parietal cells . This binding inhibits both basal and stimulated gastric acid secretion, leading to a reduction in stomach acid production . The effect is irreversible, and new enzyme synthesis is required to resume acid secretion .

Vergleich Mit ähnlichen Verbindungen

Pantoprazol-Natrium-Hydrat gehört zur Klasse der Protonenpumpenhemmer (PPI), zu denen auch Omeprazol, Esomeprazol, Lansoprazol, Dexlansoprazol und Rabeprazol gehören .

Vergleich:

Omeprazol: Ähnliche Wirksamkeit, aber unterschiedliche pharmakokinetische Eigenschaften.

Esomeprazol: S-Isomer von Omeprazol mit möglicherweise besserer Bioverfügbarkeit.

Lansoprazol: Ähnlicher Mechanismus, aber unterschiedliche Stoffwechselwege.

Dexlansoprazol: R-Enantiomer von Lansoprazol mit dualer verzögerter Freisetzung.

Rabeprazol: Schnellere Wirkungseintritt, aber kürzere Wirkdauer im Vergleich zu Pantoprazol.

Einzigartigkeit: Pantoprazol ist einzigartig in seiner spezifischen Bindung an das (H+/K+)-ATPase-Enzym und seiner langen Wirkdauer, was es zu einer bevorzugten Wahl für die langfristige Behandlung von säurebedingten Erkrankungen macht .

Eigenschaften

IUPAC Name |

sodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N3O4S.Na.H2O/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;;/h3-7,15H,8H2,1-2H3;;1H2/q-1;+1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJRLPRCWSHOFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N3NaO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164579-32-2, 718635-09-7 | |

| Record name | 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-, sodium salt, hydrate (2:2:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium-5-(difluormethoxy)-2- [(3,4-dimethoxy-2-pyridyl) methylsulfinyl]-1H-benzimidazol sesquihydrat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 718635-09-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

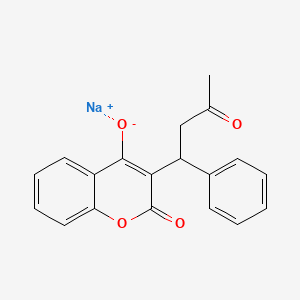

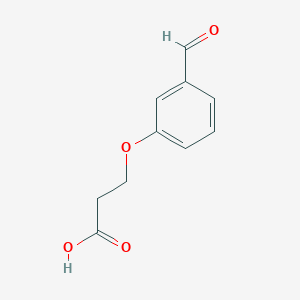

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B3433924.png)

![tert-butyldimethylsilyl 2-[(tert-butyldimethylsilyl)oxy]acetate](/img/structure/B3433937.png)

![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3433943.png)

![(1S,2R,6R,8R)-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B3433980.png)